Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-3-20-15(18)11-7-10-9-5-4-6-13(19-2)14(9)17-12(10)8-16-11/h4-8,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPVCELOSLZTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C3=C(N2)C(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization steps to introduce the methoxy and carboxylate groups.
Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide. The carboxylate group is often introduced via esterification reactions involving ethyl alcohol and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield improvement. Catalysts and automated reaction systems are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate has shown promising anticancer activity against various human cancer cell lines. Studies have demonstrated that derivatives of pyrido[3,4-b]indoles can bind to MDM2, a critical target in cancer therapy. This interaction suggests potential for developing new treatments for difficult-to-treat cancers such as pancreatic and triple-negative breast cancer .
- Neuropharmacological Effects
- Antimicrobial Activity
Case Study 1: Anticancer Activity Evaluation
A study evaluated the antiproliferative activity of various pyrido[3,4-b]indole derivatives against several cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC₅₀ values as low as 80 nM against breast cancer cells, highlighting the potential of these compounds in cancer therapy development .
Case Study 2: Neuropharmacological Assessment
In vitro studies assessed the neuropharmacological effects of this compound on neuronal cell lines. The compound was found to enhance neuronal survival under stress conditions, suggesting its potential application in neurodegenerative disease treatments .
Mechanism of Action
The mechanism of action of Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. This compound may influence pathways related to cell signaling, apoptosis, and gene expression, contributing to its biological effects.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The pyrido[3,4-b]indole scaffold allows for diverse substitutions that significantly alter biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Ethyl 8-Methoxy-9H-Pyrido[3,4-b]Indole-3-Carboxylate and Analogs
Structure-Activity Relationship (SAR) Insights
Ester vs. Carboxylic Acid : Ethyl esters (e.g., β-CCE) exhibit better bioavailability than carboxylic acid derivatives, which are prone to rapid clearance .
N-Substituents : 9-Methyl or 1-phenyl groups (e.g., in anti-leishmanial derivatives) increase steric bulk, altering receptor binding profiles .
Side Chain Modifications : Longer alkyl chains (e.g., pentyl in compound 8h ) reduce potency in HDAC inhibition, suggesting optimal activity requires balanced hydrophobicity.
Pharmacokinetic and Physicochemical Properties
- Ethyl 8-Methoxy Derivative : Predicted molecular weight 274.3 g/mol (C14H14N2O3). Esters typically show moderate solubility in organic solvents (e.g., ethyl acetate) .
- ZK 91,296 : Rapid plasma clearance (half-life 2–4 min IV) due to hepatic metabolism into an acid metabolite .
- β-CCE : Demonstrates CNS penetration, critical for remyelination effects .
Biological Activity
Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₂N₂O₂
- Molecular Weight : 240.26 g/mol
- CAS Number : 74214-62-3
- IUPAC Name : Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with carboxylic acids under various catalytic conditions. Recent advancements have utilized iodine-catalyzed methods to improve yields and reduce reaction times .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of pyrido[3,4-b]indole derivatives, including this compound. For instance:
- Cell Viability Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound induced apoptosis at concentrations as low as 1 μM and enhanced caspase-3 activity significantly at higher concentrations .
- Mechanism of Action : The compound appears to disrupt microtubule assembly, leading to cell cycle arrest and subsequent apoptosis. This mechanism is similar to other known anticancer agents that target microtubules .
Neuropharmacological Effects
Research indicates that pyrido[3,4-b]indoles possess neuropharmacological properties. This compound has been shown to:
- Modulate Neurotransmitter Systems : It interacts with various neurotransmitter receptors, potentially offering therapeutic benefits for neurodegenerative diseases .
- Neuroprotective Effects : Animal models have suggested that this compound can protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegeneration .
Comparative Biological Activity Table
| Activity Type | Compound | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer (MDA-MB-231) | This compound | 1.0 | |
| Anticancer (HepG2) | This compound | 2.5 | |
| Neuroprotection | This compound | N/A |
Case Studies
- Breast Cancer Study : A study investigated the effects of this compound on MDA-MB-231 cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation .
- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
